Dasotraline hydrochloride, with the chemical formula CHClNO, is derived from the chiral (S)-tetralone. It belongs to the class of compounds known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), which are utilized in the treatment of various neuropsychiatric conditions. The compound has undergone extensive research and development, particularly by pharmaceutical companies focusing on mental health disorders .
The synthesis of dasotraline hydrochloride involves several complex steps:
Dasotraline hydrochloride has a complex molecular structure characterized by multiple functional groups:
The stereochemistry of dasotraline is significant for its biological activity, with specific configurations impacting its binding affinity to neurotransmitter transporters .
Dasotraline hydrochloride can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are typically employed in these reactions .
Dasotraline acts primarily as a balanced reuptake inhibitor for serotonin, norepinephrine, and dopamine:
Dasotraline hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate storage conditions and formulation strategies for therapeutic use .
Dasotraline hydrochloride has been investigated for various scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0